Matrixyl

Übersicht

Beschreibung

Matrixyl ist eine geschützte Peptidzusammensetzung, die von Sederma Inc. in Frankreich entwickelt wurde. Sie wurde entwickelt, um die Produktion von Hautbestandteilen wie Kollagen, Elastin und Hyaluronsäure zu stimulieren. This compound 3000, eine spezielle Art von this compound, besteht aus den Matrilinen Palmitoyltripeptid-1 und Palmitoyltetrapeptid-7 . Diese Peptide wirken synergistisch, um das jugendliche Aussehen der Haut wiederherzustellen und zu erhalten .

Wissenschaftliche Forschungsanwendungen

Matrixyl has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and its effects on skin fibroblasts.

Medicine: Explored for its potential in wound healing and tissue regeneration.

Wirkmechanismus

Target of Action

Matrixyl primarily targets skin components like collagen, elastin, and hyaluronic acid . These components play a crucial role in maintaining skin elasticity, firmness, and hydration, which are essential for a youthful appearance .

Mode of Action

This compound works by stimulating the production of these skin components. It is a biomimetic peptide, meaning it mimics the natural process of skin regeneration . The active ingredient in this compound, Pal-KTTKS, stimulates collagen synthesis and other dermal matrix components . This peptide also inhibits the excess production of dermal glycosaminoglycans (GAGs) associated with aging skin and induces epidermal thickening .

Biochemical Pathways

This compound affects the biochemical pathways involved in skin maintenance and repair. It enhances the activity of the growth factor TGF-β, promoting the synthesis of collagen and fibronectin . By enhancing these pathways, this compound helps reduce the appearance of wrinkles and improve skin firmness .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). As a large peptide, this compound’s systemic absorption through the skin is typically minimal . The palmitic acid attached to the peptide is intended to enhance skin absorption, but the size of this compound may prevent absorption into the dermis of the skin . Despite these challenges, this compound has been shown to be effective in reducing the appearance of wrinkles and improving skin texture .

Result of Action

The result of this compound’s action is visible anti-aging effects. Multiple human tests with topical application of this compound have demonstrated improvement in the appearance of facial skin wrinkles . In self-assessments, subjects also reported significant improvements in their facial wrinkles, age spots, dark circles, and skin firmness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound can be affected by oxidation and reaction with other ingredients in skincare products . Furthermore, high concentrations of this compound might aggregate, affecting the stability of emulsions and the texture and feel of skincare serums or creams .

Biochemische Analyse

Biochemical Properties

Matrixyl stimulates the production of skin components like collagen, elastin, and hyaluronic acid . It’s a matrikine that originates from the proteolytic hydrolysis of collagen . This peptide stimulates the extracellular matrix (ECM) production and types I and III collagen expression in vitro .

Cellular Effects

This compound 3000 stimulates collagen production, helping restore the skin’s youthful firmness and resilience . By enhancing cellular communication and signaling pathways, this compound 3000 helps to accelerate the healing process and promote the regeneration of healthy skin cells . It also reduces wrinkle depth and volume . This compound 3000 can be used to improve the cellular health and strength of a skin cell because of its ability to enhance collagen and elastin levels .

Molecular Mechanism

This compound is the signal peptide fragment of the C-terminal propeptide of type I collagen and has been shown to stimulate feedback regulation of new collagen synthesis and ECM proteins . The conjugation with the palmitoyl moiety ensures its effective delivery across the skin barrier . This compound is well tolerated by the skin .

Temporal Effects in Laboratory Settings

This compound ingredients have been through rigorous testing on skin cells in the lab and in safe clinical studies on hundreds of volunteers . These extensive tests allow scientists to accurately determine how the this compound range of peptides work and to clearly show the visible anti-ageing benefits they deliver .

Dosage Effects in Animal Models

It’s effective in reducing the appearance of fine lines and wrinkles, improving skin texture, and increasing skin firmness .

Metabolic Pathways

This compound is a matrikine that originates from the proteolytic hydrolysis of collagen . This peptide stimulates ECM production and types I and III collagen expression in vitro .

Transport and Distribution

This compound, in its palmitoyl derivative form (pal-KTTKS), is more stable and active for topical application thanks to lipophilic conjugate from palmitic acid . This was resulted from research aimed at enhancing peptide delivery while maintaining bioactivity, mildness, and skin benefit potency .

Subcellular Localization

The concentration of this compound in these formulations can vary, but it’s often found at concentrations ranging from 2% to 8% .

Vorbereitungsmethoden

Matrixyl wird durch eine Reihe von Peptidsynthesereaktionen synthetisiert. Der Prozess umfasst die Kupplung von Aminosäuren in einer bestimmten Reihenfolge, um die gewünschte Peptidkette zu bilden. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Aminosäure-Schutz: Schutz der funktionellen Gruppen von Aminosäuren, um unerwünschte Nebenreaktionen zu verhindern.

Kupplungsreaktion: Sequentielle Kupplung der geschützten Aminosäuren unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC).

Entschützung: Entfernung der Schutzgruppen, um die funktionelle Peptidkette freizulegen.

Reinigung: Reinigung des synthetisierten Peptids unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC).

Industrielle Produktionsverfahren beinhalten die großtechnische Peptidsynthese unter Verwendung von automatisierten Peptidsynthesizern. Diese Maschinen können effizient große Mengen an this compound mit hoher Reinheit produzieren .

Analyse Chemischer Reaktionen

Matrixyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Aminosäureresten, die Schwefel enthalten, wie z. B. Cystein.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb der Peptidkette zu reduzieren.

Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten, was eine Modifikation der Peptidstruktur ermöglicht.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol (DTT) und verschiedene Lösungsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die an der Peptidstruktur vorgenommen werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht wegen seiner Rolle in der Zellsignalisierung und seiner Auswirkungen auf Hautfibroblasten.

Medizin: Erforscht wegen seines Potenzials in der Wundheilung und Geweberegeneration.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Produktion von extrazellulären Matrixkomponenten wie Kollagen, Elastin und Hyaluronsäure stimuliert. Das Peptid interagiert mit spezifischen Rezeptoren auf der Oberfläche von Hautfibroblasten und löst intrazelluläre Signalwege aus, die zu einer erhöhten Synthese dieser Strukturproteine führen. Dies führt zu einer verbesserten Hautstraffheit, Elastizität und einem verbesserten allgemeinen Erscheinungsbild .

Vergleich Mit ähnlichen Verbindungen

Matrixyl wird häufig mit anderen Peptiden verglichen, die in der Hautpflege verwendet werden, wie z. B. Kupferpeptide und Acetylhexapeptid-8. Während alle diese Peptide die Kollagenproduktion fördern und Anti-Aging-Eigenschaften besitzen, ist this compound einzigartig in seiner Fähigkeit, mehrere extrazelluläre Matrixkomponenten gleichzeitig zu stimulieren. Dies macht es besonders effektiv bei der Verbesserung der Hautstruktur und der Reduzierung des Erscheinungsbildes von Falten .

Ähnliche Verbindungen

Kupferpeptide: Bekannt für ihre wundheilenden Eigenschaften und ihre Fähigkeit, Entzündungen zu reduzieren.

Acetylhexapeptid-8: Oftmals wegen seiner muskelentspannenden Wirkung eingesetzt, die dazu beitragen, das Erscheinungsbild von feinen Linien und Falten zu reduzieren.

Palmitoyloligopeptid: Ein weiteres Peptid, das die Kollagenproduktion stimuliert und die Hautelastizität verbessert.

Die einzigartige Kombination von Peptiden in this compound und seine nachgewiesene Wirksamkeit in klinischen Studien machen es zu einer herausragenden Zutat im Bereich der Anti-Aging-Hautpflege .

Eigenschaften

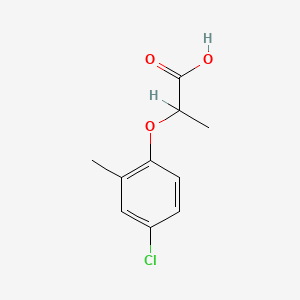

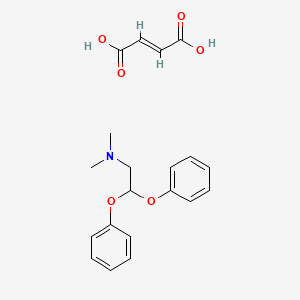

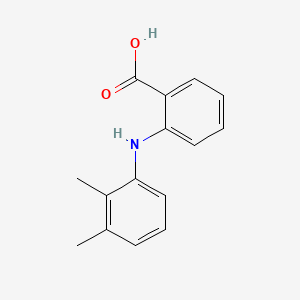

IUPAC Name |

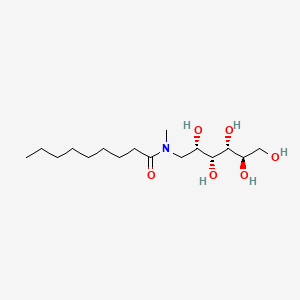

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGCRSMLXFHGRM-DEVHWETNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214047-00-4 | |

| Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does palmitoyl pentapeptide interact with skin cells to exert its effects?

A1: Palmitoyl pentapeptide is a matrikine, meaning it is a fragment of a larger extracellular matrix protein (collagen). While its exact mechanism is not fully elucidated, research suggests it acts as a cell-signaling molecule, potentially mimicking the effects of naturally occurring collagen fragments. [] It is thought to stimulate fibroblasts, the cells responsible for collagen synthesis, to produce more collagen, elastin, and other extracellular matrix components. [, , ]

Q2: What are the downstream effects of increased collagen production stimulated by palmitoyl pentapeptide?

A2: Increased collagen production can lead to several beneficial effects on the skin, primarily by improving the structural integrity of the dermis. This can result in a reduction in the appearance of wrinkles and fine lines, increased skin firmness and elasticity, and improved wound healing. [, ]

Q3: What evidence supports the efficacy of palmitoyl pentapeptide in reducing wrinkles?

A3: Several studies have investigated the anti-wrinkle effects of palmitoyl pentapeptide. A 12-week, double-blind, placebo-controlled study on Caucasian women aged 35-55 showed that topical application of a moisturizer containing 3 ppm palmitoyl pentapeptide significantly improved wrinkle appearance compared to the placebo. [] Another study highlighted its potential for wrinkle improvement without the irritation associated with retinol-based products. []

Q4: Has palmitoyl pentapeptide been studied in combination with other active ingredients?

A4: Yes, some studies have investigated the effects of palmitoyl pentapeptide combined with other ingredients. For instance, a study found that a gel containing both palmitoyl pentapeptide-4 and recombinant human epidermal growth factor (rhEGF) was safe and effective for skin recovery after glycolic acid peeling. [, ] Another study explored a cosmetic composition combining palmitoyl pentapeptide and ceramide, aiming for enhanced lip moisturizing and wrinkle improvement. []

Q5: What is the molecular formula and weight of palmitoyl pentapeptide?

A5: The molecular formula of palmitoyl pentapeptide is C38H75N7O9, and its molecular weight is 774.05 g/mol.

Q6: Is there information available on the spectroscopic characterization of palmitoyl pentapeptide?

A6: While specific spectroscopic data is not detailed in the provided research papers, common techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and purity.

Q7: What are some areas for future research on palmitoyl pentapeptide?

A7: Further research could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.